2-(4-Methylnaphthalene-1-carbonyl)benzoic acid

Description

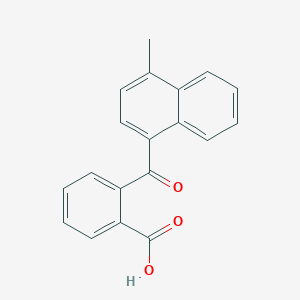

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a naphthalene ring substituted with a methyl group and a benzoic acid moiety

Properties

CAS No. |

35187-29-2 |

|---|---|

Molecular Formula |

C19H14O3 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

2-(4-methylnaphthalene-1-carbonyl)benzoic acid |

InChI |

InChI=1S/C19H14O3/c1-12-10-11-16(14-7-3-2-6-13(12)14)18(20)15-8-4-5-9-17(15)19(21)22/h2-11H,1H3,(H,21,22) |

InChI Key |

ILZBGGYAYBHVGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approach

One classical method is the Friedel-Crafts acylation of 4-methylnaphthalene with 2-carboxybenzoyl chloride or its derivatives. This method uses Lewis acid catalysts such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution, yielding the target ketone intermediate:

- Step 1: Preparation of 2-carboxybenzoyl chloride from 2-carboxybenzoic acid via reaction with thionyl chloride (SOCl2).

- Step 2: Friedel-Crafts acylation of 4-methylnaphthalene with the acid chloride in the presence of AlCl3 under anhydrous conditions.

- Step 3: Work-up involving quenching with water, extraction, and purification by recrystallization or chromatography.

This approach benefits from straightforward reaction conditions and relatively high yields but requires careful control to avoid polyacylation or rearrangements.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advancements have employed palladium-catalyzed carbonylative cross-coupling reactions to assemble the ketone linkage more selectively and under milder conditions. For example, the coupling of 2-halobenzoic acid derivatives with 4-methylnaphthalene organometallic reagents (e.g., arylzinc or arylboronic acid derivatives) in the presence of carbon monoxide and palladium catalysts has been reported:

- Catalysts: Pd(0) complexes, such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.

- Conditions: Organic solvents like toluene or DMF, under CO atmosphere.

- Advantages: High regioselectivity, milder reaction conditions, and potential for scale-up.

A patent describes a process for preparing related benzoic acid esters using palladium or nickel catalysts with arylzinc compounds, highlighting the reaction of sulfonic derivatives with arylzinc reagents to afford the desired products in good yields.

Detailed Reaction Conditions and Yields

| Preparation Method | Key Reagents and Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Carboxybenzoyl chloride, AlCl3 | Anhydrous solvent, 0–25 °C | 60–85 | Requires careful moisture control |

| Pd-Catalyzed Carbonylative Coupling | 2-Halobenzoic acid derivative, Pd(0) catalyst, CO, arylzinc reagent | Toluene or DMF, CO atmosphere, 50–100 °C | 70–90 | High selectivity, scalable, mild conditions |

| Amide Dehydration (for analogues) | Amide precursors, base, EtOH | Heating 1–2 h | 47–100 | Used for ring-closed analogues, moderate to high yields |

Research Discoveries and Optimization Insights

- Substituent Effects: Studies show that electron-withdrawing groups on the naphthalene ring (e.g., halogens) enhance biological activity and may affect synthetic yields and selectivity.

- Catalyst Selection: Palladium catalysts outperform nickel in selectivity and yield for carbonylative coupling, though nickel offers cost advantages.

- Reaction Medium: Organic solvents such as toluene and dimethylformamide (DMF) provide optimal solubility and reaction rates for cross-coupling reactions.

- Temperature and Time: Elevated temperatures (50–100 °C) and reaction times of several hours optimize conversion without significant side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylnaphthalene-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its oxidation reactions at the benzylic position are facilitated by the stabilization of benzylic radicals through resonance . The compound’s effects in biological systems may involve interactions with enzymes or receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methoxybenzoyl)benzoic acid

- 2-(4-Chlorobenzoyl)benzoic acid

- 2-(4-Nitrobenzoyl)benzoic acid

Uniqueness

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid is unique due to the presence of both a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties.

Biological Activity

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid, a compound derived from naphthalene and benzoic acid, has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological activity, including its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a naphthalene moiety linked to a benzoic acid group, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Case Study: Cytotoxicity Evaluation

A study demonstrated the cytotoxic effects of this compound on MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound induced apoptosis, as evidenced by increased annexin V staining and DNA fragmentation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Caspase activation |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The compound was tested against various bacterial strains, revealing notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : The compound activates caspases, leading to programmed cell death in cancer cells.

- Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Q & A

Q. Table 1: Key Analytical Data for this compound

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 304.34 g/mol | |

| Melting Point | 143–145°C (predicted) | |

| NMR (¹H) | δ 2.5 (s, 3H, CH₃), δ 8.1–8.7 (m, aromatic) | |

| LC-MS (HRMS) | [M+H]⁺ m/z 305.1284 (calculated) |

Q. Table 2: Common Contaminants in Synthesis

| Contaminant | Removal Method |

|---|---|

| Unreacted 4-methylnaphthalene | Column chromatography (hexane/EtOAc) |

| Di-acylated by-products | Recrystallization (DCM/hexane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.